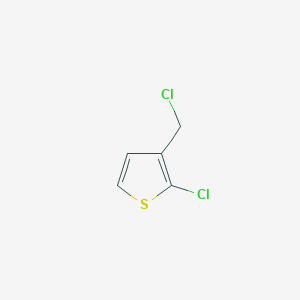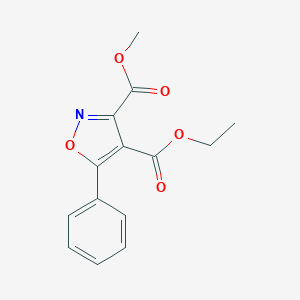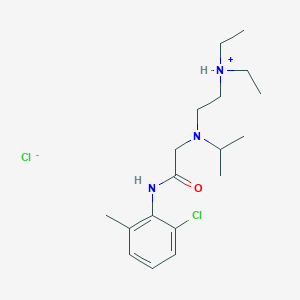
2-Cloro-3-(clorometil)tiofeno
Descripción general
Descripción
2-Chloro-3-(chloromethyl)thiophene is an organic compound with the molecular formula C5H4Cl2S. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity .
Aplicaciones Científicas De Investigación
2-Chloro-3-(chloromethyl)thiophene has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
It’s known that thiophene derivatives are often used in the synthesis of various pharmaceuticals and bioactive compounds . Therefore, the specific targets can vary widely depending on the final compound that is synthesized.
Mode of Action
The mode of action of 2-Chloro-3-(chloromethyl)thiophene is primarily through its role as a building block in the synthesis of more complex molecules. It can participate in various chemical reactions, such as the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Action Environment
The action, efficacy, and stability of 2-Chloro-3-(chloromethyl)thiophene can be influenced by various environmental factors. For instance, its reactivity can be affected by temperature, pH, and the presence of other chemicals. Furthermore, its stability may be influenced by storage conditions, with a recommended storage temperature of 28°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(chloromethyl)thiophene typically involves the chloromethylation of thiophene. One common method includes the reaction of thiophene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of 2-Chloro-3-(chloromethyl)thiophene can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3-(chloromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide or thiourea are commonly used in substitution reactions. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation of the thiophene ring.
Major Products Formed:
Substitution Reactions: Products include various substituted thiophenes, depending on the nucleophile used.
Oxidation Reactions: Major products include thiophene sulfoxides and sulfones.
Comparación Con Compuestos Similares
2-Chlorothiophene: Similar in structure but lacks the chloromethyl group, making it less reactive in certain substitution reactions.
3-Chlorothiophene: The chlorine atom is positioned differently, affecting its reactivity and the types of reactions it undergoes.
2-Chloro-5-(chloromethyl)thiophene: Similar structure but with the chloromethyl group at a different position, leading to different reactivity and applications.
Uniqueness: 2-Chloro-3-(chloromethyl)thiophene is unique due to the presence of both chlorine and chloromethyl groups, which provide a versatile platform for further chemical modifications. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of compounds with diverse applications .
Propiedades
IUPAC Name |
2-chloro-3-(chloromethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2S/c6-3-4-1-2-8-5(4)7/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTIJEUOEWMDPKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595136 | |
| Record name | 2-Chloro-3-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109459-94-1 | |
| Record name | 2-Chloro-3-(chloromethyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-3-(chloromethyl)thiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloro-3-(chloromethyl)thiophene in organic synthesis?
A1: 2-chloro-3-(chloromethyl)thiophene serves as a crucial building block in synthesizing various pharmaceutical compounds, particularly antifungals. Its reactivity stems from the presence of the chloromethyl group, allowing for further chemical transformations. For instance, it acts as an alkylating agent in the synthesis of Tioconazole, a potent antifungal medication [, ].
Q2: What are the common methods for synthesizing 2-chloro-3-(chloromethyl)thiophene?
A2: The most common synthesis method involves the chloromethylation of 2-chlorothiophene. Research highlights the effectiveness of phase transfer catalysis using tetrabutylammonium bromide (TBAB) as the catalyst and a system of paraformaldehyde and concentrated hydrochloric acid as chloromethylation reagents [, , ]. This method boasts a good yield, reaching up to 77.6% []. Other studies have explored alternative approaches, such as using ionic liquids like [C4mim]Br and [C8mim]Br as catalysts for improved yields, exceeding 90% under optimized conditions [].
Q3: How does the choice of catalyst impact the synthesis of 2-chloro-3-(chloromethyl)thiophene?
A3: The selection of the catalyst significantly influences the reaction yield and efficiency. While traditional phase transfer catalysts like TBAB demonstrate efficacy, research indicates that ionic liquids, specifically [C4mim]Br and [C8mim]Br, exhibit superior catalytic activity in the chloromethylation of 2-chlorothiophene []. This improved performance can be attributed to their unique properties, such as high thermal stability and tunable solubility, leading to enhanced reaction rates and selectivity.
Q4: Beyond Tioconazole, what other pharmaceutical applications utilize 2-chloro-3-(chloromethyl)thiophene?
A4: Besides Tioconazole, 2-chloro-3-(chloromethyl)thiophene acts as a key intermediate in synthesizing Sertaconazole nitrate, another potent antifungal agent []. This highlights the compound's versatility in developing various antifungal drugs. Further research exploring its reactivity and potential applications in synthesizing other pharmaceutical compounds is ongoing.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B22536.png)

![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid](/img/structure/B22540.png)








![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)


